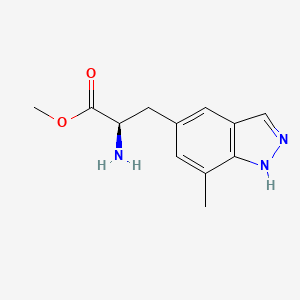
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
Vue d'ensemble
Description
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to a carboxylic acid ester group, with a 4-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the esterification of 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid or alcohol. This interaction can modulate various biochemical pathways, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid methyl ester
- 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid ethyl ester
- 2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid isopropyl ester
Uniqueness
2-(4-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity compared to other esters with smaller alkyl groups.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
tert-butyl 2-(4-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-13(10-8-12)14-6-5-11-17(14)15(18)19-16(2,3)4/h7-10,14H,5-6,11H2,1-4H3 |
Clé InChI |
BHCCYSKURJPWSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B8376065.png)
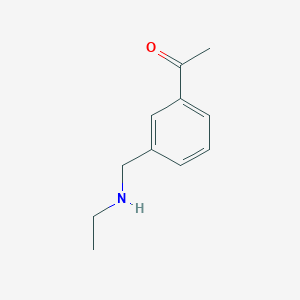
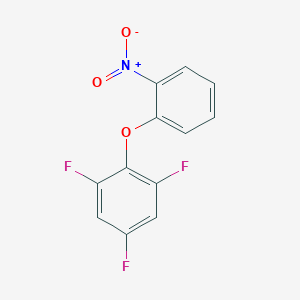
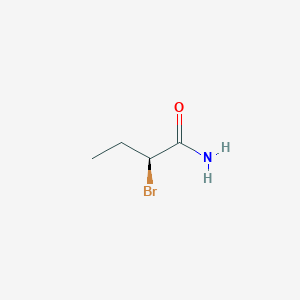
![4-[6-(6-Bromo-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester](/img/structure/B8376090.png)
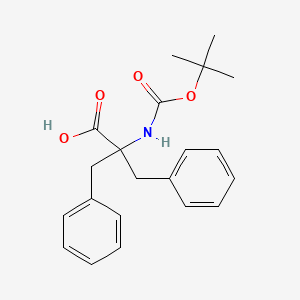
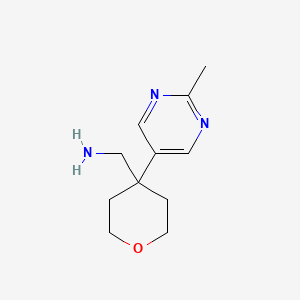
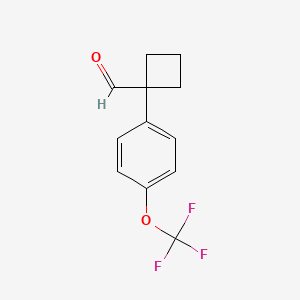
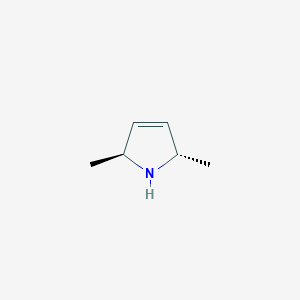
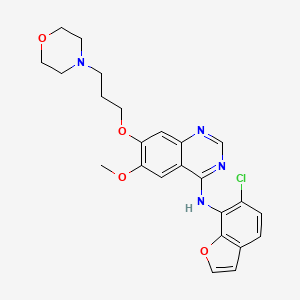
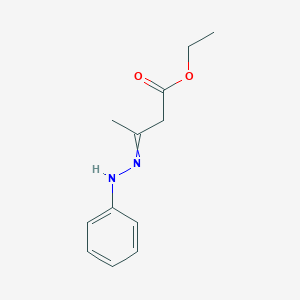
![6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B8376157.png)
